![molecular formula C20H28BrNO2 B602116 Ipratropium Bromide impurity F CAS No. 17812-46-3](/img/structure/B602116.png)
Ipratropium Bromide impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipratropium Bromide impurity F, also known as Ipratropium EP Impurity F, is a chemical compound with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . Its chemical name is (1R,3r,5S)-8-Isopropyl-8-methyl-3-((2-phenylacryloyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide .
Synthesis Analysis
A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column . The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .
Molecular Structure Analysis
The molecular structure of Ipratropium Bromide impurity F can be represented by the SMILES string: C=C(C(O[C@@]1(C[C@]2([H])CCC@C)C)([H])C1)[H])=O)C3=CC=CC=C3 . The InChI representation is: InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m0/s1 .
Physical And Chemical Properties Analysis
Ipratropium Bromide impurity F is a substance with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . More detailed physical and chemical properties specific to Ipratropium Bromide impurity F were not found in the sources.
Wissenschaftliche Forschungsanwendungen
Analytical Separation and Characterization of Degradation Products
Ipratropium Bromide's impurity F, among other impurities and degradation products, was precisely quantified using a stability-indicating gradient LC-MS/MS method. This study is essential for ensuring the quality of pharmaceutical formulations, as it guarantees the accurate identification and quantification of impurities (Rasheed & Ahmed, 2017).
Manufacture and Characterization of Engineered Particles
Research on engineered respirable particles of Ipratropium Bromide aimed at achieving sustained-release properties highlights the drug's significance in improving drug delivery systems. Advanced manufacturing techniques and thorough characterization, including the use of polylactic acid (PLA) coatings, were key to enhancing the duration of the drug's bronchodilatory effect (Taylor, Hickey, & VanOort, 2006).
Vibrational Spectroscopy and Quantum Chemical Calculations
Ipratropium Bromide was extensively studied through vibrational spectroscopy and quantum chemical calculations. This in-depth analysis contributed to a better understanding of the drug's molecular structure and behavior, revealing that it likely exists in a mixture of two conformations (Ali, Edwards, Kendrick, & Scowen, 2009).
Drug Development and Quality Control
Development of Stability-Indicating HPLC Method
A novel HPLC method was developed for the simultaneous analysis of Ipratropium Bromide and its related substances. This method is crucial for maintaining the quality of the active pharmaceutical ingredient (API) and ensuring the safety and efficacy of the drug products (Li et al., 2020).
Compatibility Studies between Packing Material and Drug
Studies focused on the compatibility between packing materials and Ipratropium Bromide aerosol highlight the importance of selecting appropriate packaging to prevent the migration and adsorption of active ingredients, ensuring the stability and quality of the drug products (Yue, Shen, & Hu, 2010).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Ipratropium Bromide impurity F were not found in the sources, Ipratropium Bromide, the parent compound, is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . It has also been studied for the treatment of sialorrhea . These uses could potentially guide future research and applications of Ipratropium Bromide impurity F.
Eigenschaften
IUPAC Name |
(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFTVJFJQGORK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropium Bromide impurity F |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.